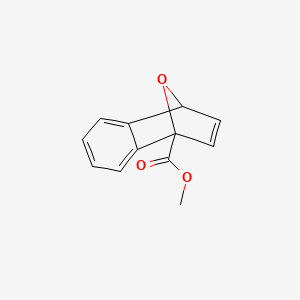

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDBIZVIJCOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574420 | |

| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83164-95-8 | |

| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a molecule of interest for researchers in medicinal chemistry and materials science. The core of this synthesis is a [4+2] cycloaddition reaction, a cornerstone of modern organic synthesis. This document will delve into the mechanistic underpinnings of the key reaction steps, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of the synthesis. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust and well-documented method for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

The 1,4-epoxynaphthalene scaffold is a privileged structure in medicinal chemistry, exhibiting a range of biological activities. The introduction of a methyl carboxylate group at the bridgehead position offers a handle for further functionalization, making this compound a valuable building block for the synthesis of complex molecular architectures.[1]

The synthetic strategy outlined herein hinges on a pivotal Diels-Alder reaction between in situ generated benzyne and a suitable furan derivative.[2][3] Benzyne, a highly reactive intermediate, serves as an excellent dienophile in this cycloaddition.[4] The choice of diene is critical, and for this synthesis, methyl 2-furoate is proposed as a readily available and suitable starting material.[5]

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed synthetic workflow for this compound.

Core Synthesis: Methodology and Mechanistic Insights

The synthesis is conceptually divided into two primary stages: the preparation of the key reactants and the subsequent cycloaddition reaction.

Preparation of Reactants

Benzyne is too reactive to be isolated and is therefore generated in situ. A reliable and common method for its generation in the laboratory is the diazotization of anthranilic acid, followed by the thermal decomposition of the resulting diazonium salt.

Mechanism: Anthranilic acid is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) and carbon dioxide (CO₂) upon gentle heating to generate the highly strained benzyne triple bond.[3]

Figure 2: Reaction scheme for the generation of benzyne from anthranilic acid.

Methyl 2-furoate can be readily prepared by the Fischer esterification of 2-furoic acid with methanol, using a catalytic amount of a strong acid like sulfuric acid.[6][7][8] This is a classic and efficient method for the synthesis of esters.[9] Alternatively, methyl 2-furoate is commercially available from various suppliers.

Mechanism: The Fischer esterification proceeds via the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]

The Diels-Alder Reaction: Formation of the 1,4-Epoxynaphthalene Core

The cornerstone of this synthesis is the [4+2] cycloaddition reaction between the in situ generated benzyne and methyl 2-furoate.[2][10] In this reaction, the furan ring of methyl 2-furoate acts as the diene, and the highly reactive triple bond of benzyne serves as the dienophile.

Causality of Experimental Choices:

-

Solvent: A high-boiling, aprotic solvent such as 1,2-dichloroethane or dioxane is often employed to facilitate the thermal decomposition of the diazonium salt and to keep the reactants in solution.[11][12]

-

Temperature: The reaction is typically carried out at an elevated temperature to ensure a steady generation of benzyne and to overcome the activation energy of the cycloaddition.

-

Stoichiometry: A slight excess of the furan derivative is often used to ensure the complete trapping of the transient benzyne intermediate.

Figure 3: Simplified representation of the Diels-Alder reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of Methyl 2-furoate (Illustrative Protocol)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Furoic Acid | 112.08 | 11.2 g | 0.1 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |

Procedure:

-

To a stirred solution of 2-furoic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate.

-

Purify the crude product by vacuum distillation to obtain pure methyl 2-furoate.

Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anthranilic Acid | 137.14 | 13.7 g | 0.1 |

| Methyl 2-furoate | 126.11 | 15.1 g | 0.12 |

| Isoamyl nitrite | 117.15 | 15 mL | - |

| 1,2-Dichloroethane | 98.96 | 200 mL | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add methyl 2-furoate and 1,2-dichloroethane.

-

In a separate beaker, dissolve anthranilic acid in a minimal amount of 1,2-dichloroethane.

-

Heat the solution of methyl 2-furoate to reflux.

-

Simultaneously and slowly, add the solution of anthranilic acid and isoamyl nitrite to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons, bridgehead protons, and the methyl ester protons should be observable in their characteristic chemical shift regions. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, olefinic carbons, bridgehead carbons, and the ester carbonyl carbon should be present. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target molecule (C₁₂H₁₀O₃, MW: 202.21 g/mol ) should be observed. |

| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester, C-O-C stretch of the ether linkage, and aromatic C-H stretches should be present. |

Safety and Handling

-

Benzyne: As a highly reactive intermediate, benzyne should be handled with care. The precursors for its generation should be handled in a well-ventilated fume hood.

-

Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate precautions.

-

Reagents: All chemicals should be handled in accordance with their Safety Data Sheets (SDS).

Conclusion

The synthetic route detailed in this guide, centered around a Diels-Alder cycloaddition, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and can be adapted for the synthesis of analogous compounds. The insights into the reaction mechanisms and experimental choices are intended to empower researchers to troubleshoot and optimize the synthesis for their specific needs.

References

- Adams, E. V., & Oleinik, A. F. (1985). Diels-Alder adducts of furan derivatives in the synthesis of carro- and heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 21(10), 1063-1076.

- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., & Melchiorre, P. (2007). A benzyne-mediated esterification of carboxylic acids and alcohols. Synthesis, 2007(22), 3489-3496.

-

Cheméo. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. Retrieved from [Link]

- Christl, M., & Groetsch, S. (2000). Cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene. European Journal of Organic Chemistry, 2000(10), 1871-1874.

- Hatano, M., Nishioka, C., Mimura, A., Kimura, R., Okuda, Y., Yamada, T., & Sakata, K. (2023).

- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

- Journal of Organic Chemistry. (2000). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene.

- Manabe, K., Sun, X.-M., & Kobayashi, S. (2001). The use of DBSA (p-dodecylbenzenesulfonic acid) as a surfactant-type Brønsted acid catalyst enables selective esterifications in water. Journal of the American Chemical Society, 123(41), 10101-10102.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]

- Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages.

-

PubChem. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Light-Induced Generation and Cycloaddition Reactions of Benzyne: Synthesis of Naphthoxindoles E and Annulated Indolizines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. Retrieved from [Link]

- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Surprisingly, only a 0.05−2 mol % of DMAP can efficiently promote acylation of alcohols with acid anhydrides. Journal of the American Chemical Society, 129(47), 14775-14779.

- Tambar, U. K., Ebner, D. C., & Stoltz, B. M. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)

- US Patent US20120220798A1. (2012).

- Wang, S.-M., Alharbi, N. S., & Qin, H.-L. (2019). A benzyne-mediated esterification of carboxylic acids and alcohols. Synthesis, 51(20), 3901-3907.

-

YouTube. (2023). Synthesis of naphthalene by Diels-Alder reaction. Retrieved from [Link]

- Zhao, J., Shi, J., & Li, Y. (2021). A benzyne-mediated esterification of carboxylic acids and alcohols provides products under mild conditions. Organic Letters, 23(18), 7274-7278.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl 2-furoate synthesis - chemicalbook [chemicalbook.com]

- 6. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 7. iajpr.com [iajpr.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Formation of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a bridged bicyclic compound of significant interest in synthetic chemistry. The synthesis is a classic example of a tandem reaction sequence, commencing with the generation of a highly reactive aryne intermediate, which is subsequently trapped in a pericyclic cycloaddition reaction. This document will elucidate the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, present relevant chemical data, and provide visual aids to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of the 1,4-Epoxynaphthalene Scaffold

The 1,4-epoxynaphthalene core, also known as a 7-oxabenzonorbornadiene, represents a structurally rigid and sterically defined bicyclic framework. This scaffold is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The inherent strain of the oxabicyclic bridge provides a driving force for a variety of chemical transformations, making it a versatile synthetic intermediate. The title compound, this compound, incorporates a carboxylate group, further enhancing its utility as a precursor for more elaborate molecular architectures.

The formation of this molecule is a compelling illustration of two fundamental concepts in organic chemistry: the in situ generation of reactive intermediates and the power of cycloaddition reactions to rapidly build molecular complexity. A thorough understanding of its formation mechanism is crucial for optimizing reaction conditions and adapting the methodology to synthesize a diverse range of derivatives.

The Core Mechanism: A Tale of a Fleeting Intermediate

The synthesis of this compound is not a single-step process but rather a cascade of reactions that must be precisely controlled. The overall transformation can be dissected into two primary stages: the generation of 2-carbomethoxybenzyne and its subsequent trapping by furan via a [4+2] Diels-Alder cycloaddition.

Stage 1: The Genesis of 2-Carbomethoxybenzyne

The journey begins with a stable and commercially available starting material: methyl 2-aminobenzoate (also known as methyl anthranilate). The key to unlocking the desired reactivity lies in the conversion of the primary amino group into a suitable leaving group, which is achieved through diazotization.[1]

The process is initiated by treating methyl 2-aminobenzoate with a nitrosating agent, typically an alkyl nitrite such as isoamyl nitrite, in an aprotic solvent.[2] The reaction proceeds through the following steps:

-

Nitrosation: The amino group of methyl 2-aminobenzoate attacks the electrophilic nitrogen of the nitrosating agent, forming an N-nitrosamine intermediate after proton transfer.

-

Tautomerization and Protonation: The N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated by a trace acid catalyst in the reaction mixture.

-

Dehydration: The protonated diazohydroxide readily loses a molecule of water to form a relatively unstable benzenediazonium-2-carboxylate inner salt.[2]

This diazonium salt is highly prone to decomposition. Upon gentle heating, it undergoes a concerted elimination of molecular nitrogen (N₂) and carbon dioxide (CO₂), two thermodynamically very stable small molecules.[3][4] This fragmentation is the driving force for the formation of the highly reactive and fleeting intermediate: 2-carbomethoxybenzyne.

Benzyne is a neutral, six-membered aromatic ring containing a formal triple bond.[4] This "triple bond" is not a true alkyne; rather, it consists of the normal two π-bonds of the benzene ring and a highly strained, in-plane π-bond formed from the sideways overlap of two sp² hybridized orbitals. This strained bond is exceptionally weak and renders benzyne extremely electrophilic and ready to react with a wide range of nucleophiles and dienes.

Stage 2: The [4+2] Cycloaddition with Furan

To prevent the highly reactive benzyne from dimerizing or polymerizing, it is generated in the presence of a "trapping" agent. In this synthesis, the trapping agent is furan, a five-membered aromatic heterocycle that can act as a conjugated diene in a Diels-Alder reaction.[5]

The benzyne, acting as a potent dienophile, is intercepted by furan in a pericyclic [4+2] cycloaddition.[6] This reaction proceeds in a concerted fashion, where the four π-electrons of the furan and the two π-electrons of the benzyne's strained "triple bond" reorganize to form a new six-membered ring. This cycloaddition rapidly and stereospecifically constructs the bridged bicyclic skeleton of the 1,4-epoxynaphthalene system. The result is the formation of the stable final product, this compound.

The overall mechanistic workflow is depicted in the following diagram:

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound. This procedure is adapted from established methods for benzyne generation and trapping.[2]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzenediazonium carboxylate intermediates are potentially explosive when isolated in a dry state and should be handled with extreme caution.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-aminobenzoate | 151.16 | 2.0 g | 13.2 |

| Furan | 68.07 | 10 mL (excess) | ~140 |

| Isoamyl nitrite | 117.15 | 2.5 mL | 18.5 |

| 1,2-Dimethoxyethane (DME) | 90.12 | 30 mL | - |

| Dichloromethane (for extraction) | 84.93 | As needed | - |

| Saturated aq. NaCl (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add furan (10 mL) and 1,2-dimethoxyethane (10 mL).

-

Heating: Heat the solution to a gentle reflux using a heating mantle.

-

Preparation of Reactant Solutions:

-

In a small beaker, dissolve methyl 2-aminobenzoate (2.0 g) in 1,2-dimethoxyethane (10 mL).

-

In another small beaker, dilute isoamyl nitrite (2.5 mL) with 1,2-dimethoxyethane (10 mL).

-

-

Addition of Reactants: Transfer the methyl 2-aminobenzoate solution and the isoamyl nitrite solution to separate dropping funnels. Add both solutions dropwise and simultaneously to the refluxing furan mixture over a period of 30-40 minutes. A color change to dark brown is typically observed.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, typically a dark oil or solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The following table summarizes expected analytical data for the product, based on the closely related compound, methyl 8-fluoro-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate.[7]

| Property | Expected Value |

| Appearance | White to off-white solid |

| Yield | 40-60% (typical for this type of reaction) |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm):~7.2-7.4 (m, 4H, aromatic protons)~7.0-7.1 (m, 2H, vinyl protons on epoxy bridge)~5.7 (s, 1H, bridgehead proton)~3.8 (s, 3H, methyl ester protons) |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm):~170 (C=O, ester)~148 (aromatic C-O)~142 (vinyl C-H on epoxy bridge)~125-128 (aromatic C-H)~120 (aromatic C-H)~82 (bridgehead C-H)~52 (methyl ester C) |

Causality and Experimental Choices

-

Choice of Benzyne Precursor: Methyl 2-aminobenzoate is an ideal starting material as it is inexpensive and the amino group provides a direct handle for diazotization. The ester group is generally stable under these reaction conditions.

-

Nitrosating Agent: Isoamyl nitrite is often preferred over sodium nitrite/acid systems for generating diazonium salts in organic solvents due to its better solubility and milder reaction conditions.[2]

-

Solvent: 1,2-Dimethoxyethane (DME) is a suitable solvent as it is relatively high-boiling, allowing the reaction to be conducted at reflux to ensure the decomposition of the diazonium salt, and it is aprotic, which is crucial for the stability of the reactive intermediates.

-

Excess Furan: Furan is used in large excess to ensure efficient trapping of the benzyne intermediate, maximizing the yield of the desired product and minimizing side reactions such as benzyne dimerization.

-

Simultaneous Addition: The slow, simultaneous addition of both the methyl 2-aminobenzoate and isoamyl nitrite solutions to the hot furan solution is critical. This ensures that the concentration of the unstable diazonium salt and the highly reactive benzyne intermediate remains low at any given time, thereby suppressing side reactions. This technique is a cornerstone of generating and using such reactive species in situ.

Conclusion

The formation of this compound is a classic and elegant synthetic transformation that highlights the power of generating and trapping reactive intermediates. By understanding the step-wise mechanism involving diazotization, benzyne formation, and a subsequent Diels-Alder cycloaddition, researchers can effectively utilize this methodology to construct complex molecular frameworks. The protocol described herein provides a robust and validated starting point for the synthesis and further functionalization of this valuable class of compounds, with wide-ranging applications in medicinal chemistry and materials science.

References

-

Journal of Organic Chemistry. (1975). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. [Link]

-

Journal of Organic Chemistry. (1973). General route to 2,3-diacyl-1,4-dihydro 1,4-disubstituted 1,4-epoxynapthalenes and 1,4-disubstituted 2,3-naphthalic anhydrides. [Link]

-

Semantic Scholar. (2011). Formation and Trapping of Benzyne. [Link]

-

PubMed. (2016). Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. [Link]

-

Canadian Science Publishing. (1977). Photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene 2-carboxylate and 2,3-dicarboxylate esters. [Link]

-

YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

-

Organic Syntheses. (1966). Benzenediazonium-2-carboxylate and Biphenylene. [Link]

-

MySkinRecipes. Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. [Link]

- Google Patents. (2009). Method for synthesizing 1,4-dihydro-1,4-methanonaphthalene.

- Google Patents. (2011).

-

YouTube. (2020). 5-Member heterocyclic compound as diene: Diels–Alder reaction & 1,4-addition: with mechanism. [Link]

-

PubChem. 1,4-Dihydro-1,4-epoxynaphthalene. [Link]

Sources

- 1. CN101948400B - Preparation method of methyl anthranilate - Google Patents [patents.google.com]

- 2. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate [myskinrecipes.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Analysis of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate: A Technical Guide

An In-depth Exploration of the Structural and Electronic Characteristics of a Key Bicyclic Adduct

Foreword

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a notable bicyclic compound, often synthesized via a Diels-Alder reaction between furan and a suitable dienophile. Its rigid, strained ring system and the presence of a carboxylate group make it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the prediction of its reactivity. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its unique structural features.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a bridged epoxy group over a partially saturated naphthalene core, gives rise to a distinct spectroscopic fingerprint. The spatial arrangement of the protons and carbons is reflected in their chemical shifts and coupling constants in NMR spectroscopy. The carbonyl and ether functionalities produce characteristic absorption bands in IR spectroscopy, while the overall molecular weight and fragmentation patterns are determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is characterized by distinct signals for the aromatic, olefinic, bridgehead, and methyl ester protons. Due to the rigid, non-planar structure of the bicyclic system, protons on the same carbon atom can be chemically non-equivalent, leading to more complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons (e.g., H-5, H-6, H-7, H-8) |

| Data not available | - | - | Olefinic Protons (e.g., H-2, H-3) |

| Data not available | - | - | Bridgehead Proton (H-4) |

| Data not available | - | - | Methylene Protons (e.g., H-2', H-3') |

| Data not available | - | - | Methyl Ester Protons (-OCH₃) |

Note: Specific chemical shift values and coupling constants are not publicly available in the searched literature. The assignments are based on the expected regions for such protons in similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons (quaternary and CH) |

| Data not available | Olefinic Carbons |

| Data not available | Bridgehead Carbons (C-1, C-4) |

| Data not available | Methylene Carbons |

| Data not available | Methyl Ester Carbon (-OCH₃) |

Note: Specific chemical shift values are not publicly available in the searched literature. The assignments are based on expected chemical shift ranges for these carbon types.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-O bonds of the ether linkage.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1735-1750 | Strong | C=O stretch (Ester) |

| ~1200-1300 | Strong | C-O stretch (Ester) |

| ~1000-1100 | Medium | C-O-C stretch (Epoxy bridge) |

| ~3000-3100 | Medium | C-H stretch (Aromatic/Olefinic) |

| ~2850-2960 | Medium | C-H stretch (Aliphatic) |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of the methoxy group |

| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| Retro-Diels-Alder fragments | Fragments corresponding to furan and the dienophile |

Note: The relative abundances of the fragments would depend on the ionization conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a solution, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and propose fragmentation pathways.

Synthesis and Characterization Workflow

The synthesis of this compound is a foundational experiment in many organic chemistry curricula, illustrating the principles of pericyclic reactions.

Figure 1. A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular architecture. While specific, experimentally-derived high-resolution data remains to be widely published in accessible databases, the expected spectral features discussed in this guide provide a solid framework for researchers working with this compound and its derivatives. The combination of NMR, IR, and MS allows for unambiguous identification and a deeper understanding of the electronic and structural properties of this important Diels-Alder adduct.

References

Due to the lack of specific literature providing a complete spectroscopic dataset for this compound, this section cannot be populated with direct references to its characterization. The information provided is based on established principles of spectroscopic interpretation for organic compounds with similar functional groups and structural motifs.

An In-Depth Technical Guide to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a bicyclic organic compound featuring a unique bridged ether linkage across a partially saturated naphthalene core. This structure, formally a derivative of 7-oxabicyclo[2.2.1]heptane, presents a rigid scaffold with distinct stereochemical properties. Its inherent strain and functionality make it a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic systems and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory and drug discovery settings. The naphthalene scaffold and its derivatives are widely explored in medicinal chemistry for a range of applications including anticancer, antimicrobial, and anti-inflammatory agents[1].

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate . The "(4H)" designation in the user-provided name indicates that the carbon at position 4 is saturated, which is inherent to the 1,4-dihydro structure. This bridged bicyclic system is numbered starting from one of the bridgehead carbons, proceeding along the longest path to the other bridgehead, then the next longest path, and finally the shortest path, which in this case is the oxygen bridge.

Synthesis of the Core Scaffold and Final Product

The synthesis of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is conceptually a two-step process: the formation of the 1,4-epoxynaphthalene core via a Diels-Alder reaction, followed by the introduction of the methyl carboxylate group.

Part 1: Synthesis of the 1,4-Epoxynaphthalene Scaffold via Diels-Alder Reaction

The formation of the 1,4-epoxynaphthalene ring system is classically achieved through a [4+2] cycloaddition, or Diels-Alder reaction. This involves the reaction of a diene, in this case, a furan derivative, with a dienophile, an activated alkyne. Furan and its derivatives are known to participate in Diels-Alder reactions, although they are less reactive than their carbocyclic counterparts like cyclopentadiene[2]. The aromatic character of furan reduces its reactivity, but the reaction can be facilitated by using electron-withdrawing groups on the dienophile and by thermal or Lewis acid catalysis[3].

A plausible and efficient route involves the in-situ generation of benzyne, which acts as the dienophile, reacting with furan. However, for the synthesis of the carboxylated target, a more direct approach utilizes an activated alkyne like methyl propiolate (methyl 2-propynoate).

Conceptual Reaction Pathway:

Caption: Diels-Alder reaction for the synthesis of the 1,4-epoxynaphthalene core.

Experimental Protocol: Synthesis of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate

This protocol is a representative procedure based on established Diels-Alder reactions of furans with acetylenic dienophiles[4][5].

Materials:

-

Furan

-

Methyl propiolate

-

Anhydrous toluene

-

Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or a milder alternative like Scandium triflate (Sc(OTf)₃))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of furan (1.2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: The Lewis acid catalyst (0.1 equivalents) is added to the stirred solution at room temperature. The use of a Lewis acid enhances the electrophilicity of the dienophile, thereby increasing the reaction rate and selectivity[4].

-

Dienophile Addition: Methyl propiolate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the reaction mixture over 30 minutes.

-

Reaction Conditions: The reaction mixture is heated to a gentle reflux (approximately 80-100 °C) and monitored by Thin Layer Chromatography (TLC). The reaction progress can be followed by the consumption of the starting materials.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis of the purified product. The expected ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The presence of the ester functionality can be confirmed by a characteristic carbonyl stretch in the IR spectrum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting coupling patterns consistent with a substituted benzene ring.

-

Bridgehead Protons: Two distinct signals for the protons at C1 and C4, likely appearing as singlets or narrow multiplets in the range of 5.5-6.0 ppm.

-

Olefinic Protons: Protons on the double bond of the epoxy-bridged ring will appear in the region of 6.8-7.2 ppm, likely as doublets or multiplets depending on coupling.

-

Methyl Ester Protons: A sharp singlet at approximately 3.7-3.9 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of 120-150 ppm.

-

Bridgehead Carbons: Signals for C1 and C4 in the region of 80-90 ppm.

-

Olefinic Carbons: Signals for the double-bonded carbons in the bridged ring around 140-150 ppm.

-

Methyl Ester Carbon: A signal around 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic absorption in the range of 1050-1150 cm⁻¹.

-

C=C Stretch (Aromatic and Olefinic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Olefinic): Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₀O₃ = 202.21 g/mol ).

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃), as well as retro-Diels-Alder fragmentation.

| Spectroscopic Data (Predicted) | Expected Chemical Shift/Frequency |

| ¹H NMR | |

| Aromatic Protons | 7.0-7.5 ppm |

| Bridgehead Protons | 5.5-6.0 ppm |

| Olefinic Protons | 6.8-7.2 ppm |

| Methyl Ester Protons | 3.7-3.9 ppm |

| ¹³C NMR | |

| Carbonyl Carbon | 170-175 ppm |

| Aromatic Carbons | 120-150 ppm |

| Bridgehead Carbons | 80-90 ppm |

| Olefinic Carbons | 140-150 ppm |

| Methyl Ester Carbon | 52-55 ppm |

| IR Spectroscopy | |

| C=O Stretch (Ester) | ~1730 cm⁻¹ |

| C-O-C Stretch (Ether) | ~1100 cm⁻¹ |

| Mass Spectrometry | |

| Molecular Ion [M]⁺ | m/z 202 |

Chemical Reactivity and Stability

The reactivity of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is governed by the strained oxabicyclic ring system and the ester functionality.

-

Retro-Diels-Alder Reaction: The 1,4-epoxynaphthalene core is susceptible to thermal or acid-catalyzed retro-Diels-Alder reactions, which would lead to the regeneration of furan and the corresponding alkyne. This reactivity is a key consideration in subsequent synthetic steps. The stability of 7-oxabicyclo[2.2.1]heptadiene derivatives is influenced by experimental conditions and the nature of any acidic reagents used[7].

-

Epoxide Ring Opening: The strained ether bridge can be opened under various conditions, providing a route to functionalized dihydronaphthalene derivatives.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or other esters.

Reaction Workflow:

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Organic Synthesis

The rigid, three-dimensional structure of the 1,4-epoxynaphthalene scaffold makes it an attractive building block in medicinal chemistry. By serving as a constrained bioisostere for a simple aromatic ring, it can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.

While specific applications of this compound are not extensively documented, the broader class of naphthalene and its derivatives has shown significant promise in various therapeutic areas. For instance, dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for anticancer applications[8]. Furthermore, the 1,4-naphthoquinone scaffold, which can be accessed from 1,4-epoxynaphthalene derivatives, is a key pharmacophore in many anticancer agents[9].

The ester functionality of the title compound provides a handle for further synthetic modifications, allowing for its incorporation into larger, more complex molecules. For example, the corresponding carboxylic acid can be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Conclusion

Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is a synthetically valuable compound with a unique and rigid bicyclic structure. Its synthesis via a Diels-Alder reaction provides a versatile entry point to a range of functionalized polycyclic systems. While its direct biological applications are yet to be fully explored, its potential as a scaffold in medicinal chemistry is significant, given the established importance of the naphthalene and related motifs in drug discovery. The reactivity of its strained ether bridge and the versatility of its ester group make it a powerful tool for the synthesis of novel molecular architectures with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in the development of new chemical entities.

References

-

Dolsophon, K., et al. (2016). F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]

-

McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 49(19), 3152-3157. [Link]

-

McCulloch, A. W., Smith, D. G., & McInnes, A. G. (1974). Influence of Lewis Acids on the Diels-Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. Canadian Journal of Chemistry, 52(1), 1013-1017. [Link]

-

MySkinRecipes. (n.d.). Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. NIST Chemistry WebBook. [Link]

-

García-Márquez, J., et al. (2021). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Catalysis Letters, 151, 1487–1495. [Link]

-

ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]

-

González-López, M., et al. (2004). 7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids. Chemical Communications, (12), 1404-1405. [Link]

-

Wang, S., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Wang, S., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 14(7), 1313-1324. [Link]

-

Newman, M. S., et al. (1976). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. The Journal of Organic Chemistry, 41(24), 3925-3928. [Link]

-

Krenske, E. H., et al. (2018). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 16(11), 1847-1857. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]

-

Payo, E., et al. (1967). Photochemical valence isomerization of oxobicyclic analogs of norbornadiene. Tetrahedron Letters, 8(25), 2415-2417. [Link]

-

Balci, M., et al. (2012). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. Records of Natural Products, 6(3), 268. [Link]

-

Powell, D. H., et al. (2016). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5519-5523. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry. This document delves into its fundamental properties, plausible synthetic routes, detailed characterization, and potential applications in drug development, offering field-proven insights for researchers.

Core Molecular Attributes

This compound is a bicyclic ether with a carbocyclic bridge. Its rigid, three-dimensional structure makes it an intriguing scaffold for the design of novel therapeutic agents.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 83164-95-8 |

Synthesis Pathway: A Mechanistic Approach

The foundational principle of this synthesis is the [4+2] cycloaddition between an electron-rich diene (a substituted furan) and an electron-deficient dienophile (an activated alkyne). The choice of a furan as the diene is strategic; while its aromaticity can decrease its reactivity, this can be overcome with appropriate reaction conditions.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Diels-Alder Approach

This protocol is a representative procedure based on established Diels-Alder reactions involving furan derivatives.[3]

Materials:

-

Substituted furan (e.g., 2-methylfuran)

-

Methyl propiolate

-

Anhydrous toluene

-

Lewis acid catalyst (optional, e.g., ZnI₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted furan (1.1 equivalents) and anhydrous toluene (100 mL).

-

Addition of Dienophile: Slowly add methyl propiolate (1.0 equivalent) to the stirring solution at room temperature.

-

Catalysis (Optional): If a catalyst is used, add the Lewis acid (e.g., 0.1 equivalents of ZnI₂) to the reaction mixture. The use of a Lewis acid can enhance the reaction rate by activating the dienophile.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. Confirm the structure and purity using NMR, MS, and IR spectroscopy.

Structural Characterization: A Spectroscopic Analysis

Caption: Potential therapeutic applications of the 1,4-epoxynaphthalene scaffold.

The introduction of the epoxy bridge and the carboxylate group provides specific points for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Derivatives of the 1,4-epoxynaphthalene scaffold have been investigated for a range of biological activities, including:

-

Anticancer Activity: The rigid structure can be used to design molecules that interact with specific protein targets, such as enzymes or receptors, implicated in cancer progression. [6]* Antiviral Activity: The unique shape and electronic properties of this scaffold may allow for the development of inhibitors of viral replication.

-

Central Nervous System (CNS) Activity: The lipophilic nature of the naphthalene core suggests that derivatives could be designed to cross the blood-brain barrier and target CNS receptors.

The methyl ester of this compound can also serve as a handle for further synthetic modifications, such as conversion to amides or other esters, to generate a library of compounds for biological screening.

Conclusion

This compound represents a valuable, albeit under-explored, chemical entity. Its synthesis, achievable through robust and well-understood chemical transformations, provides access to a rigid, three-dimensional scaffold. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. The inherent structural features of the 1,4-epoxynaphthalene core, combined with the potential for diverse functionalization, make this and related compounds promising starting points for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of a library of derivatives is warranted to fully explore the potential of this chemical scaffold.

References

-

Royal Society of Chemistry. (2016). Supporting Information: F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]

-

MDPI. (2023). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Retrieved from [Link]

-

YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). Retrieved from [Link]

-

YouTube. (2020). Lecture 05 : Furan, Preparation and Chemical reactions..... Diels Alder reaction. Part-02. Retrieved from [Link]

-

ResearchGate. (2012). Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen. Retrieved from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. Retrieved from [Link]

-

广州伟伯科技有限公司. (n.d.). 83164-95-8,this compound. Retrieved from [Link]

-

ResearchGate. (2022). Two model compounds—1,4-epoxynaphthalene (selected to represent the.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro- | C23H36O2 | CID 546821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a polycyclic compound featuring a naphthalene core bridged by an oxygen atom, forming an epoxide ring. The presence of a methyl carboxylate group at the bridgehead carbon (C-1) introduces a key functional handle for further chemical transformations.

Molecular Formula: C₁₂H₁₀O₃

Molecular Weight: 202.21 g/mol

Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanism

The most logical and established synthetic route to the 1,4-epoxynaphthalene core is through a Diels-Alder reaction. This powerful cycloaddition reaction allows for the efficient construction of the bicyclic system.

Synthetic Strategy: A Diels-Alder Approach

The synthesis commences with the in situ generation of benzyne, a highly reactive dienophile. Benzyne is readily trapped by a suitable diene, in this case, a furan derivative, to yield the desired 1,4-epoxynaphthalene scaffold. Subsequent functionalization at the bridgehead position affords the target molecule.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of analogous compounds.[1]

Step 1: Generation of Benzyne and Diels-Alder Reaction

-

To a stirred solution of furan (5 equivalents) in a suitable solvent (e.g., THF) at room temperature, add a solution of anthranilic acid (1 equivalent) in the same solvent.

-

Cool the mixture to 0 °C and add isoamyl nitrite (1.2 equivalents) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,4-dihydro-1,4-epoxynaphthalene.

Step 2: Carboxylation

-

To a solution of 1,4-dihydro-1,4-epoxynaphthalene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add methyl chloroformate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for the title compound is not widely published, the following properties can be predicted based on its structure and data from closely related analogs.

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), bridgehead protons (singlets, ~5.5-6.0 ppm), olefinic protons (multiplet, ~6.8-7.2 ppm), methyl ester protons (singlet, ~3.7 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), bridgehead carbons (~80-90 ppm), olefinic carbons (~140-150 ppm), ester carbonyl carbon (~170 ppm), methyl ester carbon (~52 ppm) |

| IR (cm⁻¹) | ~3000 (C-H aromatic), ~1735 (C=O ester), ~1250 (C-O ester) |

| Mass Spec (m/z) | [M]+ at 202.06 |

Reactivity and Synthetic Applications

The unique tricyclic structure of this compound offers several avenues for further chemical modification, making it a valuable building block in organic synthesis.

Key Reaction Pathways

Caption: Potential reaction pathways for this compound.

-

Ester Group Transformations: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to a variety of amides. These transformations provide access to a diverse range of derivatives for applications in drug discovery and materials science.

-

Ring-Opening of the Epoxide: The strained oxabicyclic ring can be opened under acidic or basic conditions, or by nucleophilic attack, leading to functionalized dihydronaphthalene derivatives.

-

Aromatization: The dihydroaromatic ring can be aromatized to the corresponding naphthalene system, providing a route to highly substituted naphthalenes.

Role in Drug Discovery

The 1,4-epoxynaphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active molecules. The rigidity of the bicyclic system helps to lock the conformation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The ability to introduce diverse functionality via the carboxylate group makes this compound an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, while not having a readily assigned CAS number, represents a valuable and synthetically accessible intermediate. Its preparation via a robust Diels-Alder reaction and the versatility of its functional group make it a powerful tool for chemists in both academic and industrial research. The insights provided in this guide, drawn from the established chemistry of its analogs, offer a solid foundation for its synthesis, characterization, and application in the development of novel molecules with potential therapeutic or material applications.

References

-

Dolsophon, K., Soponpong, J., Kornsakulkarn, J., Thongpanchang, C., Prabpai, S., Kongsaeree, P., & Thongpanchang, T. (2016). F-THENA: a chiral derivatizing agent for the determination of the absolute configuration of secondary aromatic alcohols with a self-validating system. Organic & Biomolecular Chemistry, 14(44), 10436–10445. [Link]

-

PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]

-

Chemeo. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. Retrieved from [Link]

- Wolk, J. L., & Zoltewicz, J. A. (1984). Diels-Alder reactions of furans. Chemical Reviews, 84(5), 459–477.

- Rickborn, B. (1998). The Benzyne Triptycene Route to Triptycenes. Organic Reactions, 1–393.

Sources

A Technical Guide to the Stability and Storage of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

Executive Summary

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a complex bicyclic molecule featuring an oxabenzonorbornadiene core structure. This structural motif, which can be viewed as a Diels-Alder adduct, imparts significant chemical reactivity that dictates its stability and storage requirements. For researchers, scientists, and drug development professionals utilizing this compound, ensuring its chemical integrity is paramount for obtaining reliable and reproducible experimental outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, users can effectively mitigate degradation risks and preserve sample purity.

Chemical Identity and Physicochemical Properties

The stability of a compound is intrinsically linked to its structure. This compound possesses a strained epoxy bridge and an ester functional group, both of which are potential sites for degradation.

Figure 1: Chemical Structure of the target compound.

A summary of its key physicochemical properties is presented below. Due to the limited availability of experimental data for this specific molecule, some properties are inferred from its core structure, 1,4-dihydro-1,4-epoxynaphthalene.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₂H₁₀O₃ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| CAS Number | 83164-95-8 | [1] |

| Physical State | Likely a solid at room temperature. | Inferred from similar bridged bicyclic compounds. |

| Core Structure | 1,4-dihydro-1,4-epoxynaphthalene | Also known as 7-Oxabenzonorbornadiene.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). | General property of similar organic esters. |

| UV Absorbance | Expected to absorb UV light due to the aromatic ring. | General property of benzenoid compounds. |

Critical Factors Influencing Compound Stability

The unique strained ring system and ester functionality make the molecule susceptible to several environmental factors. Understanding these liabilities is the cornerstone of developing a robust storage strategy.

Thermal Instability and Retro-Diels-Alder Reaction

The 1,4-epoxynaphthalene core is a Diels-Alder adduct of furan and benzyne. Such adducts are known to be thermally labile and can undergo a retro-Diels-Alder reaction upon heating. This process would lead to the decomposition of the molecule into furan and a methyl benzoate derivative, representing an irreversible degradation of the starting material. The energy barrier for this reaction dictates the temperature at which degradation becomes significant.

Causality: The driving force for this reaction is the release of strain in the bicyclic system and the formation of two stable aromatic and pseudo-aromatic molecules. Therefore, exposure to elevated temperatures, even during routine laboratory procedures like solvent evaporation, should be minimized.

pH Sensitivity: Acid-Catalyzed and Base-Mediated Degradation

The compound possesses two primary pH-sensitive sites: the epoxy bridge and the methyl ester.

-

Acidic Conditions: The ether oxygen of the epoxy bridge can be protonated under acidic conditions. This activation facilitates nucleophilic attack (e.g., by water or other nucleophiles present), leading to the opening of the strained ring system. This is a common degradation pathway for epoxides.

-

Basic Conditions: The methyl ester group is susceptible to base-catalyzed hydrolysis (saponification). This reaction would cleave the ester bond, yielding the corresponding carboxylate salt and methanol. This would fundamentally alter the compound's properties, including its polarity and biological activity.

Causality: Both reactions are well-established mechanisms in organic chemistry. It is critical to avoid contact with strong acids, bases, and even protic solvents on silica gel chromatography for extended periods, as the acidic nature of the silica can promote degradation.

Oxidative Stability

While the core structure is relatively robust, ether linkages can be susceptible to long-term oxidation by atmospheric oxygen, particularly in the presence of light or metal ion catalysts. Analogous cyclic ethers, such as 1,4-dioxane, are known to undergo oxidative degradation through radical mechanisms, leading to ring-opening and the formation of various byproducts including aldehydes and carboxylic acids.[3][4][5]

Causality: The formation of hydroperoxides at positions alpha to the ether oxygen is a potential, albeit slow, degradation pathway. Storing the compound under an inert atmosphere minimizes this risk.

Photostability

Compounds containing aromatic chromophores can absorb UV and visible light. This energy absorption can promote the molecule to an excited state, making it more susceptible to degradation reactions, including oxidation or rearrangement.

Causality: Photons provide the activation energy for reactions that may not occur under thermal conditions. Protecting the material from light is a fundamental and crucial step in its preservation.

Potential Degradation Pathways (Visualized)

The following diagrams illustrate the most probable degradation mechanisms based on the chemical principles discussed above.

Figure 2: Retro-Diels-Alder reaction pathway.

Figure 3: Acid-catalyzed ring-opening pathway.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to ensure the long-term stability of this compound. The following protocols are designed as a self-validating system, where each condition mitigates a specific degradation risk identified in Section 2.0.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale (Trustworthiness through Causality) |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Low temperatures significantly reduce the rate of all chemical reactions, including the potential retro-Diels-Alder decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing potential long-term oxidative degradation and moisture-related hydrolysis.[6] |

| Light | Amber Glass Vial or Opaque Container | Protects the compound from UV and visible light, preventing photochemical degradation.[7] |

| Container | Tightly sealed glass vial with a PTFE-lined cap. | Glass is inert. A tight seal prevents exposure to atmospheric oxygen and moisture. PTFE liners provide a superior chemical barrier compared to other materials.[6][7] |

| Form | Solid (preferred) or in an Aprotic Solvent (e.g., Anhydrous THF, Toluene) | Storing as a solid minimizes solvent-mediated degradation. If a solution is required, an anhydrous, aprotic solvent is essential to prevent hydrolysis. |

Standard Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: For maximum purity preservation, handle the solid inside a glovebox or use standard Schlenk line techniques to backfill the vial with argon or nitrogen after dispensing.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing contaminants that could catalyze degradation (e.g., acids, bases, metals).

-

Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices. Wear protective gloves, safety glasses, and a lab coat.[8][9]

Analytical Methodologies for Stability Assessment

Regularly assessing the purity of the compound is critical, especially for long-term studies. A stability-indicating analytical method is one that can accurately separate the intact parent compound from its potential degradation products.

Protocol: Stability-Indicating HPLC-UV Method

This is the primary technique for quantitative purity assessment.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 50% B

-

19-25 min: Re-equilibrate at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength corresponding to the compound's UV maxima (e.g., 254 nm and 280 nm).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

-

Self-Validation: A valid stability-indicating method will show a clean baseline and a sharp peak for the parent compound, with any degradation products appearing as separate peaks, typically at earlier retention times due to increased polarity.

Protocol: GC-MS for Volatile Degradant Identification

This method is useful for identifying potential volatile breakdown products, such as furan from a retro-Diels-Alder reaction.

-

Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial: 60°C, hold for 2 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 min.

-

-

MS Detection: Scan from m/z 40 to 400.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

-

Data Analysis: Compare mass spectra of any observed peaks against spectral libraries (e.g., NIST) to tentatively identify degradation products.[10]

Conclusion

The stability of this compound is governed by its strained bicyclic ether system and its ester functionality. It is primarily susceptible to thermal degradation via a retro-Diels-Alder reaction and to chemical degradation under both acidic and basic conditions. Long-term risks include slow oxidation and photodegradation. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at low temperatures (-20°C), under an inert atmosphere, and protected from light—is critical to preserving the compound's integrity. Routine analytical verification using a stability-indicating HPLC method is strongly recommended to ensure the quality and reliability of research and development outcomes.

References

-

MG Chemicals. Safety Data Sheet. (2025). Outlines general personal protective equipment and hygienic measures, such as wearing gloves and eye protection and washing hands after handling. [Online]. Available: [Link]

-

Jiangsu Tetra New Material Technology Co., Ltd. TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Safety Data Sheet. (2021). Details storage requirements for epoxides, including storing in a cool, dry, ventilated storeroom and keeping containers tightly closed and away from fire and heat. [Online]. Available: [Link]

-

Guangzhou Weiber Technology Co., Ltd. this compound Product Page. Provides the CAS number for the target compound. [Online]. Available: [Link]

-